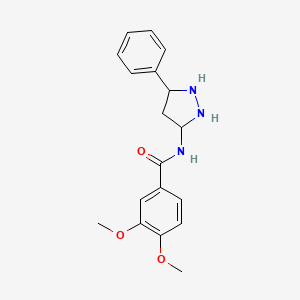
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JK-P3 is a pyrazole-based inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It is known for its ability to inhibit the activation and intracellular signaling of VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. JK-P3 also inhibits fibroblast growth factor receptor 1 and 3 kinase activities in vitro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of JK-P3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
JK-P3 undergoes various chemical reactions, including:
Oxidation: JK-P3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the JK-P3 molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving JK-P3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of JK-P3, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
JK-P3 has a wide range of scientific research applications, including:
Chemistry: JK-P3 is used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: In biological research, JK-P3 is used to investigate the role of VEGFR-2 in cell signaling and vascular development.
Medicine: JK-P3 has potential therapeutic applications in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration.
Industry: JK-P3 is used in the development of new drugs and therapeutic agents targeting VEGFR-2 and related pathways
Mecanismo De Acción
JK-P3 exerts its effects by binding to the kinase domain of VEGFR-2, thereby inhibiting its activation and subsequent intracellular signaling. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for angiogenesis and cell migration. JK-P3 also inhibits the kinase activity of fibroblast growth factor receptor 1 and 3, further contributing to its anti-angiogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: A multikinase inhibitor that targets VEGFR-2, VEGFR-3, and other kinases.
Sunitinib: Another multikinase inhibitor that targets VEGFR-2, platelet-derived growth factor receptors, and other kinases.
Uniqueness of JK-P3
JK-P3 is unique in its selective inhibition of VEGFR-2 and its specific effects on angiogenesis without significantly affecting endothelial cell proliferation. This selective inhibition makes JK-P3 a valuable tool for studying the role of VEGFR-2 in angiogenesis and for developing targeted therapies .
Propiedades
Fórmula molecular |
C18H21N3O3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-10,14,17,20-21H,11H2,1-2H3,(H,19,22) |
Clave InChI |
BXEWWEMMUUHSOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2CC(NN2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


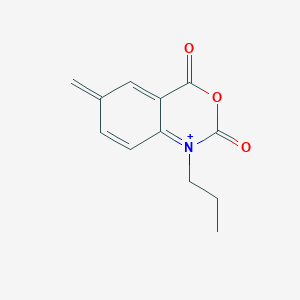
![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
![2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345704.png)
![Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12345721.png)
![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)

![4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)
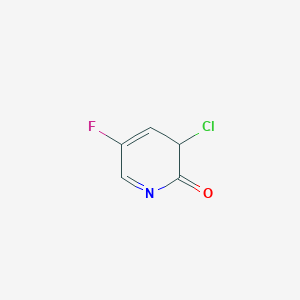
![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B12345755.png)
![N-(3-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345759.png)
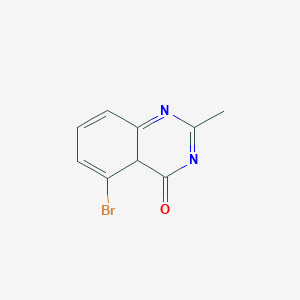
![N-(3-ethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345766.png)
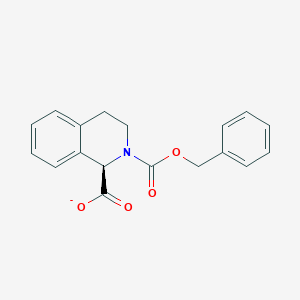
![(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione](/img/structure/B12345785.png)
